molecular formula C8H10BrNO3S2 B2888543 4-((5-Bromothiophen-2-yl)sulfonyl)morpholine CAS No. 81597-64-0

4-((5-Bromothiophen-2-yl)sulfonyl)morpholine

Cat. No.: B2888543
CAS No.: 81597-64-0
M. Wt: 312.2
InChI Key: FRGPFXYBUBHMKV-UHFFFAOYSA-N
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Description

4-((5-Bromothiophen-2-yl)sulfonyl)morpholine is an organic compound with the molecular formula C₈H₁₀BrNO₃S₂ and a molecular weight of 312.21 g/mol . This compound is characterized by the presence of a bromothiophene ring attached to a sulfonyl group, which is further connected to a morpholine ring. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 4-((5-Bromothiophen-2-yl)sulfonyl)morpholine typically involves the reaction of 5-bromothiophene-2-sulfonyl chloride with morpholine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Chemical Reactions Analysis

4-((5-Bromothiophen-2-yl)sulfonyl)morpholine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-((5-Bromothiophen-2-yl)sulfonyl)morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((5-Bromothiophen-2-yl)sulfonyl)morpholine involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The bromothiophene ring can participate in various interactions, including π-π stacking and hydrogen bonding, which can influence the compound’s biological activity .

Comparison with Similar Compounds

4-((5-Bromothiophen-2-yl)sulfonyl)morpholine can be compared with other similar compounds, such as:

    4-((5-Chlorothiophen-2-yl)sulfonyl)morpholine: Similar structure but with a chlorine atom instead of bromine.

    4-((5-Methylthiophen-2-yl)sulfonyl)morpholine: Contains a methyl group instead of bromine.

    4-((5-Fluorothiophen-2-yl)sulfonyl)morpholine: Contains a fluorine atom instead of bromine.

The uniqueness of this compound lies in its specific reactivity and the types of interactions it can participate in due to the presence of the bromine atom .

Properties

IUPAC Name

4-(5-bromothiophen-2-yl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO3S2/c9-7-1-2-8(14-7)15(11,12)10-3-5-13-6-4-10/h1-2H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGPFXYBUBHMKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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